2-(2-Hydroxy-2-phenylethoxy)phenol

Description

The exact mass of the compound 2-(2-Hydroxy-2-phenylethoxy)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Hydroxy-2-phenylethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-2-phenylethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

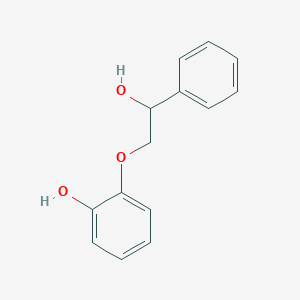

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-2-phenylethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWYPVIFBLEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Hydroxy-2-phenylethoxy)phenol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 2-(2-Hydroxy-2-phenylethoxy)phenol (CAS No: 328104-89-8), a molecule of interest in medicinal chemistry and materials science. In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical profile is paramount, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.[1][2][3][4] While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes known information with established, state-of-the-art methodologies for the determination of key physicochemical parameters. By providing both foundational data and detailed experimental protocols, this document serves as a vital resource for researchers aiming to characterize 2-(2-Hydroxy-2-phenylethoxy)phenol or analogous chemical entities.

Introduction: The Central Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[2][4] Properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are not merely abstract chemical descriptors; they are critical determinants of a molecule's biological behavior.[3][5] For instance, aqueous solubility is a prerequisite for absorption from the gastrointestinal tract, while lipophilicity governs a molecule's ability to permeate biological membranes. The ionization state of a compound, dictated by its pKa and the pH of its environment, influences both its solubility and its interactions with biological targets. Consequently, a comprehensive characterization of these properties is an indispensable component of any drug development program. This guide is structured to provide an in-depth analysis of 2-(2-Hydroxy-2-phenylethoxy)phenol, offering both known data and the requisite experimental frameworks for its complete physicochemical profiling.

Molecular Identity and Core Properties

2-(2-Hydroxy-2-phenylethoxy)phenol is a bifunctional organic molecule containing both a phenolic and a secondary alcohol moiety. Its chemical structure and basic properties are summarized below.

Table 1: Core Properties of 2-(2-Hydroxy-2-phenylethoxy)phenol

| Property | Value | Source |

| IUPAC Name | 2-(2-hydroxy-2-phenylethoxy)phenol | PubChem[6] |

| CAS Number | 328104-89-8 | Moldb, PubChem[6][7] |

| Molecular Formula | C₁₄H₁₄O₃ | Moldb, PubChem[6][7] |

| Molecular Weight | 230.26 g/mol | Moldb, PubChem[6][7] |

| Appearance | White to light yellow powder/crystal | Tokyo Chemical Industry Co., Ltd.[8] |

| Melting Point | 103.0 to 107.0 °C | Tokyo Chemical Industry Co., Ltd.[8] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

| Rotatable Bond Count | 4 | PubChem[6] |

| Topological Polar Surface Area | 49.7 Ų | PubChem[6] |

Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design. It quantifies the distribution of a compound between a nonpolar (octanol) and a polar (aqueous) phase, thereby providing an indication of its ability to cross biological membranes.

Predicted Lipophilicity

Table 2: Predicted Lipophilicity of 2-(2-Hydroxy-2-phenylethoxy)phenol

| Parameter | Predicted Value | Method/Source |

| XLogP3 | 2.2 | PubChem[6] |

An XLogP3 value of 2.2 suggests that the molecule possesses moderate lipophilicity. This is a favorable characteristic in drug design, as it suggests a balance between aqueous solubility and membrane permeability. However, it is crucial to recognize that this is a computed value. Computational LogP prediction methods, while valuable, are based on algorithms that sum the contributions of molecular fragments or use whole-molecule properties.[9][10][11] Their accuracy can be influenced by the specific structural features of the molecule and the dataset used to train the algorithm.[12]

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

For definitive characterization, the experimental determination of LogP is essential. The shake-flask method is the gold standard for this purpose and is detailed in OECD Guideline 107.[13][14][15]

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Solvents: Prepare water and n-octanol that are mutually saturated by shaking them together for 24 hours, followed by a separation period.[16]

-

Preparation of the Test Solution: Accurately weigh the test compound and dissolve it in the appropriate phase (water or n-octanol, depending on its solubility). The concentration should be such that it can be accurately measured in both phases after partitioning.

-

Partitioning: In a suitable vessel, combine the n-octanol and water phases in a defined volume ratio. Add the test substance.

-

Equilibration: Shake the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[15] Centrifugation may be required to fully separate the two phases.

-

Analysis: Carefully separate the two phases and determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Figure 1: Workflow for LogP Determination by the Shake-Flask Method.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical factor influencing the absorption and bioavailability of orally administered drugs. Low solubility can be a major hurdle in drug development.[17]

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.

-

Kinetic solubility is typically measured in high-throughput screening settings where a compound is introduced from a DMSO stock solution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and can be influenced by the rate of precipitation.[17][18]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more definitive measure but is more time-consuming to determine.[19][20][21]

Experimental Determination of Aqueous Solubility

Protocol: Kinetic Solubility by Nephelometry

Nephelometry measures the scattering of light by undissolved particles and is a common high-throughput method for assessing kinetic solubility.[22][23][24]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Figure 2: Workflow for Kinetic Solubility Determination by Nephelometry.

Protocol: Thermodynamic Solubility by the Shake-Flask Method

-

Sample Preparation: Add an excess of the solid compound to a known volume of the desired aqueous buffer in a sealed vial.[21]

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., LC-MS/MS).[20]

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For 2-(2-Hydroxy-2-phenylethoxy)phenol, there are two hydroxyl groups that can be deprotonated: the phenolic hydroxyl and the secondary alcohol hydroxyl. The phenolic hydroxyl is expected to be significantly more acidic (lower pKa) than the alcoholic hydroxyl due to the resonance stabilization of the resulting phenoxide anion. The pKa of phenol itself is approximately 9.9. The electron-donating ethoxy group at the ortho position might slightly increase this pKa.

Predicted pKa

Computational methods can provide an estimate of the pKa values.[6][7][8][25][26] However, experimental determination is crucial for accuracy.

Experimental Determination of pKa

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[27][28][29][30]

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol: pKa Determination by UV-Spectrophotometry

This method is suitable for compounds where the ionized and non-ionized forms have different UV-visible absorption spectra.[31][32][33][34][35]

-

Spectrum Acquisition: Record the UV-visible absorption spectra of the compound in a series of buffers with different known pH values.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Chemical Stability

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life and storage conditions. Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH).[36][37][38][39][40]

Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. This involves exposing the compound to stress conditions such as:

-

Acidic and basic hydrolysis: Exposure to solutions of strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH).

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal stress: Exposure to elevated temperatures.

-

Photostability: Exposure to light of specific wavelengths as per ICH Q1B guidelines.[37]

Samples are analyzed at various time points using a stability-indicating analytical method (typically HPLC) to quantify the parent compound and any degradation products.[41]

Synthesis and Potential Impurities

A plausible synthetic route for 2-(2-Hydroxy-2-phenylethoxy)phenol involves the reaction of a phenol with an epoxide. Specifically, it can be synthesized via the reaction of catechol (1,2-dihydroxybenzene) with styrene oxide. This reaction is typically base-catalyzed. A related and widely used industrial process is the Williamson ether synthesis, which is used to produce phenoxyethanol from phenol and ethylene oxide or 2-chloroethanol.[42][43][44][45]

Potential impurities in the final product could include unreacted starting materials, by-products from the reaction of styrene oxide with the second hydroxyl group of catechol, and polymers of styrene oxide.

Figure 3: Proposed Synthetic Pathway for 2-(2-Hydroxy-2-phenylethoxy)phenol.

Conclusion and Future Directions

2-(2-Hydroxy-2-phenylethoxy)phenol possesses a molecular structure with features that are of interest for drug development, including hydrogen bond donors and acceptors, and a balance of hydrophilic and lipophilic character. This guide has summarized its known physicochemical properties and provided a comprehensive framework of established experimental protocols for the determination of its complete physicochemical profile. For researchers working with this molecule or its analogs, the experimental determination of its aqueous solubility, LogP, and pKa is strongly recommended to validate and refine the computational predictions. Furthermore, a thorough investigation of its solid-state properties (e.g., polymorphism, crystallinity) and chemical stability will be crucial for its potential development as a pharmaceutical or specialty chemical. The methodologies detailed herein provide a clear path forward for these essential characterization studies.

References

- PubChem. (n.d.). 2-(2-Hydroxy-2-phenylethoxy)phenol. National Center for Biotechnology Information.

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469-475.

- Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. Molecules, 27(23), 8590.

- Moldb. (n.d.). 2-(2-Hydroxy-2-phenylethoxy)phenol.

- Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic molecules. (n.d.).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). ACS Medicinal Chemistry Letters.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(2-Hydroxy-2-phenylethoxy)phenol.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- How to measure pKa by UV-vis spectrophotometry: A Chemagin

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26).

- ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.

- Physical Properties in Drug Design. (n.d.).

- Determination of the Dissociation Constant of Some Substituted Phenols by Potentiometric Method in Acetonitrile-W

- ADME Solubility Assay. (n.d.). BioDuro.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012, November 20).

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 18). IEEE Xplore.

- In-vitro Thermodynamic Solubility. (2025, May 25). Protocols.io.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). rajournals.

- Determination of Kinetic Solubility. (n.d.). Bio-protocol.

- OECD. (n.d.). Test No.

- ExperimentNephelometryKinetics Documentation. (2025, August 27). Emerald Cloud Lab.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.

- Estimating the octanol-water partition coefficient for chemical substances. (2022, November 15). GOV.UK.

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). (n.d.).

- A fully automated kinetic solubility screen in 384-well plate form

- A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. (n.d.). Benchchem.

- OECD. (n.d.). Test No.

- Theoretical log P values obtained by the use of computational methods. (n.d.).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA.

- ICH. (2010, February 2). Q1A(R2) Guideline.

- NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.).

- Solubility Assay by Laser Nephelometry.docx. (n.d.). Enamine.

- Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). (n.d.). IVAMI.

- Technological Innovation: Synthesis of Cosmetic-Grade Phenoxyethanol from Ethylene Oxide and Phenol. (2025, March 28). INCHEE.

- Determination of the Dissociation Constant of Some Substituted Phenols by Potentiometric Method in Acetonitrile-Water Mixtures. (n.d.).

- PHENOXYETHANOL. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W

- Development of Methods for the Determin

- Synthesis of 2-phenoxyethanol. (n.d.).

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]

- 7. mdpi.com [mdpi.com]

- 8. media.neliti.com [media.neliti.com]

- 9. mdpi.com [mdpi.com]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. oecd.org [oecd.org]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. oecd.org [oecd.org]

- 16. enfo.hu [enfo.hu]

- 17. enamine.net [enamine.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. protocols.io [protocols.io]

- 22. emeraldcloudlab.com [emeraldcloudlab.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. enamine.net [enamine.net]

- 25. Prediction of pKa values of phenolic and nitrogen-containing compounds by computational chemical analysis compared to those measured by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. researchgate.net [researchgate.net]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 33. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 34. pubs.acs.org [pubs.acs.org]

- 35. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 36. hmrlabs.com [hmrlabs.com]

- 37. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 38. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 39. database.ich.org [database.ich.org]

- 40. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 41. pdf.benchchem.com [pdf.benchchem.com]

- 42. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 43. News - Technological Innovation: Synthesis of Cosmetic-Grade Phenoxyethanol from Ethylene Oxide and Phenol [incheechem.com]

- 44. atamankimya.com [atamankimya.com]

- 45. prepchem.com [prepchem.com]

2-(2-Hydroxy-2-phenylethoxy)phenol structural analysis and characterization

Structural Analysis and Characterization of 2-(2-Hydroxy-2-phenylethoxy)phenol: A Model for β -O-4 Lignin Linkages

Executive Summary

In the fields of biomass depolymerization and pharmaceutical scaffold design, structurally precise model compounds are paramount. 2-(2-Hydroxy-2-phenylethoxy)phenol (CAS: 328104-89-8) serves as a critical, simplified phenolic β -O-4 lignin model. Because 40–60% of the inter-unit linkages in native lignin are β -O-4 aryl ethers, understanding the cleavage mechanics of this specific bond is the bottleneck in renewable aromatic chemical production.

Unlike polymeric lignin, which suffers from extreme heterogeneity, this model compound isolates the β -O-4 linkage alongside a free phenolic hydroxyl group. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, structural elucidation, and analytical characterization of this molecule, grounded in causality and field-proven methodologies.

Chemical Identity and Physicochemical Properties

Before initiating any synthetic or analytical workflow, it is critical to establish the baseline physicochemical parameters of the target molecule. The presence of both a phenolic and an aliphatic hydroxyl group, coupled with a flexible ether linkage, dictates its solubility, reactivity, and ionization behavior.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source / Analytical Implication |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | Dictates stoichiometric calculations. |

| Exact Mass | 230.0943 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| XLogP3 (Lipophilicity) | 2.2 | Indicates moderate lipophilicity; soluble in MeOH, DMSO, and CHCl₃. |

| Topological Polar Surface Area | 49.7 Ų | Governs reverse-phase HPLC retention times. |

| Hydrogen Bond Donors/Acceptors | 2 / 3 | Drives intermolecular interactions and NMR solvent effects. |

| Rotatable Bonds | 4 | Contributes to conformational flexibility in the β -ether linkage. |

| CAS Registry Number | 328104-89-8 | [2] |

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 2-(2-hydroxy-2-phenylethoxy)phenol must be highly regioselective to prevent unwanted bis-alkylation. The following protocol utilizes a four-step protection-alkylation-reduction-deprotection sequence.

Step-by-Step Protocol & Causality

-

Mono-protection of Catechol:

-

Procedure: React catechol with 1.0 equivalent of benzyl bromide (BnBr) and K₂CO₃ in refluxing acetone for 12 hours.

-

Causality: Catechol possesses two highly nucleophilic hydroxyl groups. Without mono-protection, bis-alkylation dominates, destroying the yield of the asymmetric target. Benzyl protection is selected because it is robust against subsequent reductive steps but easily cleaved via mild hydrogenolysis.

-

-

Etherification (Sₙ2 Alkylation):

-

Procedure: React the isolated 2-(benzyloxy)phenol with 2-bromoacetophenone and K₂CO₃ in anhydrous DMF at 80 °C.

-

Causality: DMF, a polar aprotic solvent, strips the solvation shell from the phenoxide ion, maximizing its nucleophilicity to drive the Sₙ2 displacement of the bromide, forming the β -aryloxy ketone.

-

-

Ketone Reduction:

-

Procedure: Treat the intermediate with sodium borohydride (NaBH₄) in ethanol at 0 °C, warming to room temperature.

-

Causality: NaBH₄ is a mild hydride donor. It selectively reduces the carbonyl group to a benzylic alcohol without cleaving the newly formed ether linkage or the benzyl protecting group.

-

Self-Validation: The progress is validated by Attenuated Total Reflectance FTIR (ATR-FTIR). The disappearance of the sharp ketone C=O stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3400 cm⁻¹) confirms complete reduction.

-

-

Catalytic Hydrogenolysis (Deprotection):

-

Procedure: Dissolve the intermediate in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm) at room temperature.

-

Causality: This step selectively removes the benzyl protecting group to reveal the free phenolic hydroxyl.

-

Self-Validation: The reaction is volumetrically self-validating; the strict cessation of hydrogen gas uptake indicates complete deprotection.

-

Fig 1. Step-by-step synthetic workflow for 2-(2-Hydroxy-2-phenylethoxy)phenol.

Structural Characterization Protocols

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The protocols below detail the exact methodologies and the mechanistic reasoning behind the spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

-

Causality for Solvent Choice: DMSO-d₆ is chosen over CDCl₃ because it strongly hydrogen-bonds with hydroxyl protons, drastically slowing their chemical exchange rate. This allows the phenolic and aliphatic -OH protons to be observed as distinct, sharp peaks rather than broad, indistinguishable humps.

-

Diagnostic ¹H NMR Signatures:

-

The ABX Spin System (Critical Insight): The benzylic methine proton (C α -H) appears as a multiplet around 4.8 ppm. Crucially, the adjacent methylene protons (C β -H₂) are diastereotopic due to the chiral center at C α . They do not appear as a simple doublet; instead, they form an ABX spin system with the methine proton, emerging as two distinct doublets of doublets (dd) between 3.8 and 4.2 ppm. This spectral asymmetry is the definitive diagnostic feature of a β -O-4 linkage.

-

Self-Validation: The integration ratio of the aromatic protons (9H) to the aliphatic ethoxy protons (3H) must be exactly 3:1, confirming the 1:1 stoichiometry of the coupled aromatic rings.

-

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: Dilute the compound to 1 µg/mL in MeOH/H₂O (50:50, v/v) with 0.1% formic acid to promote ionization.

-

Methodology: Direct infusion via syringe pump at 5 µL/min into the ESI source (Positive ion mode, capillary voltage 3.0 kV). Isolate the [M+H]⁺ precursor ion (m/z 231.10) and apply Collision-Induced Dissociation (CID) at 15–25 eV.

-

Fragmentation Causality: The lowest energy fragmentation pathway mimics the thermal and catalytic degradation of lignin. The heterolytic cleavage of the β -O-4 ether bond yields a highly stable phenylethanol cation (m/z 121.06) and a neutral catechol leaving group.

-

Self-Validation: The presence of the m/z 121.06 product ion strictly confirms the β -O-4 connectivity; alternative lignin linkages (like β -5 or 5-5') would not yield this specific heterolytic cleavage fragment.

Fig 2. Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Applications in Lignin Depolymerization

In the context of biomass valorization, 2-(2-hydroxy-2-phenylethoxy)phenol is utilized to test novel catalytic cleavage methods (e.g., acid-catalyzed hydrolysis, redox-neutral cleavage, or oxidative cleavage) [3].

Causality in Experimental Design: Unlike non-phenolic models (which have the A-ring hydroxyl methylated), this compound possesses a free phenolic OH. When subjected to alkaline or oxidative depolymerization conditions, the free phenol can be deprotonated to form a phenoxide anion. This facilitates the formation of a quinone methide intermediate—a critical depolymerization pathway inaccessible to non-phenolic models. By quantifying the degradation rate of this specific model via LC-MS Multiple Reaction Monitoring (MRM), researchers can validate the efficacy of novel catalytic systems before scaling up to raw, recalcitrant lignocellulosic biomass [4].

Spectroscopic Characterization of 2-(2-Hydroxy-2-phenylethoxy)phenol: A Technical Guide

Introduction

2-(2-Hydroxy-2-phenylethoxy)phenol is a molecule of interest in organic synthesis and medicinal chemistry, incorporating several key functional groups: a phenol, a secondary alcohol, an ether linkage, and two distinct aromatic rings. A comprehensive understanding of its chemical structure is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-Hydroxy-2-phenylethoxy)phenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its accurate interpretation. The spectroscopic data for this compound is available in public repositories, including SpectraBase and the NIST Mass Spectrometry Data Center, accessible via the PubChem Compound ID: 555174.[1]

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of 2-(2-Hydroxy-2-phenylethoxy)phenol are systematically labeled. This labeling will be used consistently throughout this guide.

Figure 1: Molecular structure and atom labeling of 2-(2-Hydroxy-2-phenylethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H NMR Spectroscopy

A representative protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Hydroxy-2-phenylethoxy)phenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using DMSO-d₆ allows for the observation of exchangeable protons like those in hydroxyl groups.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 2-(2-Hydroxy-2-phenylethoxy)phenol.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (C2'-H to C6'-H) | 7.25 - 7.45 | Multiplet | 5H | Protons on the monosubstituted phenyl ring. |

| Aromatic (C3''-H to C6''-H) | 6.80 - 7.10 | Multiplet | 4H | Protons on the ortho-substituted phenol ring. |

| Cα-H | ~5.10 | Doublet of doublets | 1H | Methine proton adjacent to the hydroxyl group and ether oxygen. |

| Cβ-H₂ | ~4.20 | Multiplet | 2H | Methylene protons adjacent to the ether oxygen. |

| Ar-OH | 8.5 - 9.5 (in DMSO-d₆) | Singlet (broad) | 1H | Phenolic hydroxyl proton. |

| Cα-OH | 5.0 - 6.0 (in DMSO-d₆) | Singlet (broad) | 1H | Alcoholic hydroxyl proton. |

Expert Analysis:

-

The aromatic protons on the monosubstituted phenyl ring (C2'-H to C6'-H) are expected to appear as a complex multiplet in the downfield region (7.25-7.45 ppm) due to their relatively similar chemical environments.

-

The protons on the ortho-substituted phenolic ring (C3''-H to C6''-H) will also form a multiplet but at a slightly more upfield region (6.80-7.10 ppm) due to the electron-donating effect of the hydroxyl and ether groups.

-

The methine proton (Cα-H) is significantly deshielded by both the adjacent oxygen of the hydroxyl group and the ether linkage, resulting in a downfield shift to around 5.10 ppm. Its multiplicity as a doublet of doublets arises from coupling to the diastereotopic methylene protons (Cβ-H₂).

-

The methylene protons (Cβ-H₂) are diastereotopic due to the adjacent chiral center (Cα) and will appear as a complex multiplet around 4.20 ppm.

-

The signals for the phenolic and alcoholic hydroxyl protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, which minimizes proton exchange, these signals are more readily observed.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for ¹³C NMR spectroscopy is as follows:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrumentation: A broadband probe on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer is used.

-

Data Acquisition: Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is typically necessary to obtain a good signal-to-noise ratio.

¹³C NMR Data Interpretation

The predicted ¹³C NMR chemical shifts for 2-(2-Hydroxy-2-phenylethoxy)phenol are presented in the table below.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C1'' | ~147 | Aromatic carbon bearing the ether oxygen. |

| C2'' | ~145 | Aromatic carbon bearing the hydroxyl group. |

| C1' | ~140 | Quaternary aromatic carbon of the phenyl ring. |

| C4', C4'' | ~129 | Aromatic CH carbons. |

| C2', C6', C6'' | ~128 | Aromatic CH carbons. |

| C3', C5' | ~126 | Aromatic CH carbons. |

| C5'' | ~121 | Aromatic CH carbon. |

| C3'' | ~115 | Aromatic CH carbon. |

| Cβ | ~75 | Methylene carbon attached to the ether oxygen. |

| Cα | ~72 | Methine carbon bearing the hydroxyl group. |

Expert Analysis:

-

The aromatic carbons attached to oxygen atoms (C1'' and C2'') are the most deshielded, appearing at approximately 147 and 145 ppm, respectively.

-

The other aromatic carbons appear in the typical range of 115-140 ppm. The specific shifts are influenced by the substitution pattern on each ring.

-

The aliphatic carbons, Cα and Cβ, are also deshielded by the attached oxygen atoms and resonate around 72 and 75 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol

A common method for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The following table highlights the key expected IR absorption bands for 2-(2-Hydroxy-2-phenylethoxy)phenol.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol and Phenol (H-bonded) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1050 | C-O stretch | Ether, Alcohol, Phenol |

Expert Analysis:

-

The most prominent feature in the IR spectrum is expected to be a broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded alcohol and phenol groups.

-

Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy bridge will be just below 3000 cm⁻¹.

-

The presence of the aromatic rings will be confirmed by characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A complex set of strong bands in the 1250-1050 cm⁻¹ region will correspond to the C-O stretching vibrations of the ether, secondary alcohol, and phenol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol would involve:

-

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure proper separation and elution of the analyte.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is collected over a mass range of, for example, 40-400 amu.

Mass Spectrometry Data Interpretation

The predicted mass spectral data for 2-(2-Hydroxy-2-phenylethoxy)phenol is summarized below.

| m/z | Proposed Fragment | Notes |

| 230 | [C₁₄H₁₄O₃]⁺˙ | Molecular ion (M⁺˙) |

| 123 | [C₇H₇O₂]⁺ | Cleavage of the Cα-Cβ bond. |

| 107 | [C₇H₇O]⁺ | Phenyl-CH-OH fragment. |

| 94 | [C₆H₆O]⁺˙ | Phenol radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Expert Analysis:

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 230, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

Figure 2: Proposed mass spectral fragmentation pathway for 2-(2-Hydroxy-2-phenylethoxy)phenol.

A key fragmentation pathway involves the cleavage of the bond between the benzylic carbon (Cα) and the adjacent methylene carbon (Cβ), leading to the formation of stable benzylic cations. The loss of a hydroxyphenoxy radical would generate a fragment at m/z 107. Conversely, cleavage of the Cα-phenyl bond is also possible. Other significant peaks would include the phenyl cation at m/z 77 and potentially a phenol radical cation at m/z 94.

Summary and Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of 2-(2-Hydroxy-2-phenylethoxy)phenol. Each spectroscopic technique offers complementary information: NMR elucidates the precise connectivity of the carbon-hydrogen framework, IR confirms the presence of key functional groups (hydroxyl, ether, aromatic rings), and MS provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by detailing the experimental considerations and the rationale behind the spectral interpretations, thereby upholding the principles of scientific integrity and expertise.

References

-

PubChem. 2-(2-Hydroxy-2-phenylethoxy)phenol | C14H14O3 | CID 555174. National Center for Biotechnology Information. [Link]

Sources

IUPAC name and synonyms for 2-(2-Hydroxy-2-phenylethoxy)phenol

The Synthesis and Application of 2-(2-Hydroxy-2-phenylethoxy)phenol: A Critical Intermediate in 1,4-Benzodioxane Drug Discovery

Executive Summary

In the landscape of pharmaceutical development, the architectural complexity of active pharmaceutical ingredients (APIs) often relies on highly specific, regioselective building blocks. 2-(2-Hydroxy-2-phenylethoxy)phenol is one such privileged intermediate. Characterized by its dual functionality—a phenolic hydroxyl and a secondary benzylic alcohol—this compound serves as the primary precursor for synthesizing 2-phenyl-1,4-benzodioxane scaffolds. These scaffolds are highly valued in medicinal chemistry for their roles as alpha-adrenergic antagonists and AMP-activated protein kinase (AMPK) activators.

This technical guide provides an in-depth analysis of 2-(2-Hydroxy-2-phenylethoxy)phenol, detailing its physicochemical profile, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its application in drug discovery.

Chemical Identity and Physicochemical Profiling

Understanding the physical and molecular properties of 2-(2-Hydroxy-2-phenylethoxy)phenol is critical for optimizing reaction conditions, predicting solubility during workups, and calculating stoichiometric conversions. The quantitative data below is consolidated from authoritative chemical databases [1] and commercial analytical standards[2].

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | 2-(2-hydroxy-2-phenylethoxy)phenol | Standardized nomenclature for regulatory filing. |

| Primary Synonyms | α-[(2-Hydroxyphenoxy)methyl]benzenemethanol; 2-(2-Hydroxyphenoxy)-1-phenylethanol | Commonly used in legacy patent literature. |

| CAS Registry Number | 328104-89-8 | Unique identifier for sourcing and compliance. |

| Molecular Formula | C₁₄H₁₄O₃ | Defines stoichiometric mass balances. |

| Molecular Weight | 230.26 g/mol | Used for molar equivalent calculations. |

| Melting Point | 103.0 – 107.0 °C | Primary metric for assessing crystalline purity. |

| Topological Polar Surface Area | 49.7 Ų | Indicates moderate polarity; soluble in EtOAc/THF. |

| XLogP3 | 2.2 | Predicts favorable partitioning into organic solvents. |

Mechanistic Causality in Regioselective Synthesis

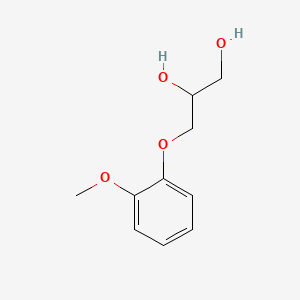

The synthesis of 2-(2-Hydroxy-2-phenylethoxy)phenol is achieved via the base-catalyzed ring opening of styrene oxide by catechol. As an Application Scientist, it is crucial to understand why specific reagents are chosen to control the reaction's regiochemistry and stoichiometry.

-

Base Selection (The Stoichiometric Control): Catechol possesses two hydroxyl groups (pKa₁ ~9.5, pKa₂ ~12.8). Utilizing a strong base like Sodium Hydroxide (NaOH) risks forming a dianion, which would attack two equivalents of styrene oxide, yielding an undesired bis-alkylated byproduct. By selecting Potassium Carbonate (K₂CO₃), a milder base, we selectively deprotonate only one hydroxyl group to form a mono-phenoxide anion.

-

Regioselectivity (The Kinetic Control): Under basic conditions, epoxide ring opening proceeds via an Sₙ2 mechanism. The nucleophilic mono-phenoxide attacks the least sterically hindered carbon atom. The phenyl ring on styrene oxide sterically shields the alpha-carbon; therefore, the attack is directed exclusively to the terminal beta-carbon (CH₂). This specific trajectory yields the secondary alcohol (2-hydroxy-2-phenylethoxy) rather than the primary alcohol isomer.

Workflow and mechanistic pathway from catechol to the 1,4-benzodioxane pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that the reaction cannot proceed to the next stage if the previous stage has failed.

Protocol 1: Regioselective Synthesis of 2-(2-Hydroxy-2-phenylethoxy)phenol

-

Initiation: In an oven-dried flask under N₂, dissolve catechol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Coupling: Add styrene oxide (1.0 eq) dropwise. Elevate the temperature to 80 °C and stir for 6 hours.

-

Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the styrene oxide spot (R_f ~0.8) is entirely consumed, replaced by a new spot at R_f ~0.4.

-

Causality-Driven Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with a 5% aqueous NaOH solution. Why? Unreacted catechol (pKa ~9.5) is deprotonated by NaOH and partitions into the aqueous waste. The target product (pKa ~10.5 due to the electron-donating alkoxy substituent) remains protonated and stays in the organic layer, ensuring high purity without the need for column chromatography.

-

Validation Checkpoint 2 (Post-Process): Evaporate the solvent and recrystallize the crude solid from toluene/hexane. Record the melting point. A sharp melting point of 103–107 °C validates the regiochemical purity; the presence of the undesired primary alcohol isomer would significantly depress this value.

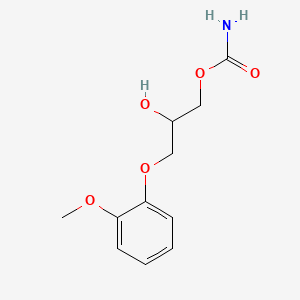

Protocol 2: Intramolecular Cyclization to 1,4-Benzodioxane

-

Activation: Dissolve the validated 2-(2-Hydroxy-2-phenylethoxy)phenol (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF at 0 °C.

-

Cyclization: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Mechanistic Rationale: The Mitsunobu conditions specifically activate the secondary alcohol, converting it into a superior leaving group. The adjacent phenolic OH then executes an intramolecular Sₙ2 attack.

-

Validation Checkpoint 3: Analyze the product via GC-MS. The successful formation of the 1,4-benzodioxane ring is validated by a mass shift of -18 Da (loss of H₂O) and complete inversion of stereochemistry at the secondary carbon.

Pharmacological Relevance and Signaling Pathways

The ultimate value of 2-(2-Hydroxy-2-phenylethoxy)phenol lies in its conversion to 2-phenyl-1,4-benzodioxane derivatives. Historically recognized as alpha-adrenergic receptor antagonists, recent breakthroughs have repositioned these scaffolds as potent antidiabetic agents.

According to recent studies published in Bioorganic & Medicinal Chemistry[3], moderately lipophilic 2-phenyl-1,4-benzodioxane derivatives act as direct allosteric activators of AMP-activated protein kinase (AMPK). By activating AMPK, these compounds bypass the insulin signaling pathway to directly stimulate the translocation of GLUT4 transporters to the plasma membrane, thereby significantly increasing glucose uptake in skeletal muscle cells.

Pharmacological signaling cascade of 1,4-benzodioxane derivatives driving glucose uptake.

References

-

National Center for Biotechnology Information (PubChem). "2-(2-Hydroxy-2-phenylethoxy)phenol | C14H14O3 | CID 555174." Accessed March 2026.[Link]

-

Lepechkin-Zilbermintz, V., et al. "Moderately lipophilic 2-(Het)aryl-6-dithioacetals, 2-phenyl-1,4-benzodioxane-6-dithioacetals and 2-phenylbenzofuran-5-dithioacetals: Synthesis and primary evaluation as potential antidiabetic AMPK-activators." Bioorganic & Medicinal Chemistry, 87 (2023): 117303.[Link]

Sources

- 1. 2-(2-Hydroxy-2-phenylethoxy)phenol | C14H14O3 | CID 555174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Hydroxy-2-phenylethoxy)phenol | 328104-89-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Moderately lipophilic 2-(Het)aryl-6-dithioacetals, 2-phenyl-1,4-benzodioxane-6-dithioacetals and 2-phenylbenzofuran-5-dithioacetals: Synthesis and primary evaluation as potential antidiabetic AMPK-activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Horizons: Deciphering the Biological Activities and Evaluation Methodologies of Phenolic Compounds

Executive Summary

Phenolic compounds—comprising flavonoids, phenolic acids, stilbenes, and lignans—are ubiquitous secondary plant metabolites characterized by aromatic rings bearing one or more hydroxyl groups. In the realm of drug discovery, these molecules are highly prized for their pleiotropic biological activities, most notably their antioxidant and anti-inflammatory properties. This technical guide synthesizes the mechanistic grounding of phenolic compounds with field-proven, self-validating experimental workflows, providing researchers with a robust framework for evaluating their therapeutic potential.

Core Biological Activities & Mechanistic Pathways

Antioxidant Activity: Beyond Simple Scavenging

The antioxidant capacity of phenolic compounds is traditionally attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). However, from a pharmacological perspective, their indirect antioxidant effects are equally critical. Phenolic compounds act as pro-oxidants in highly localized cellular environments, mildly stressing the cell to derepress the Keap1/Nrf2 signaling pathway. This upregulates the expression of endogenous ROS-scavenging enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).

Anti-Inflammatory Activity: Disruption of the NF-κB Axis

Chronic inflammation is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds exert potent anti-inflammatory effects by modulating key transcriptional factors, primarily the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)1.

In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB. Upon stimulation by a pathogen-associated molecular pattern (e.g., LPS binding to TLR4), the IKK complex phosphorylates IκB, marking it for proteasomal degradation and allowing NF-κB to translocate to the nucleus to transcribe pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)2. Polyphenols like resveratrol and curcumin directly inhibit the IKK complex or prevent the ubiquitination of signaling molecules, effectively halting this cascade3.

Diagram 1: Disruption of the NF-κB signaling pathway by phenolic compounds.

Quantitative Profiling of Biological Activity

To standardize the evaluation of phenolic compounds, researchers rely on benchmark metrics such as the Oxygen Radical Absorbance Capacity (ORAC). Higher ORAC values indicate a superior capacity to scavenge peroxyl radicals4.

Table 1: Comparative Antioxidant Capacities of Common Phenolic Compounds

| Phenolic Compound | Structural Class | ORAC Value (µmol TE/µmol) | Primary Mechanism of Action |

| Quercetin | Flavonol | 5.0 - 8.0 | Strong HAT donor; chelates transition metals. |

| Caffeic Acid | Phenolic Acid | 4.0 - 6.0 | SET/HAT mechanisms; suppresses iNOS expression. |

| Gallic Acid | Phenolic Acid | 3.0 - 5.0 | Rapid electron transfer; inhibits NF-κB acetylation. |

| Catechin | Flavanol | 2.0 - 4.0 | Scavenges ROS; downregulates NF-κB expression. |

| Resveratrol | Stilbene | 2.0 - 3.5 | Sirt1/NF-κB pathway modulation; epigenetic regulation. |

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. A single assay is never definitive; orthogonal validation and strict internal controls are mandatory to prevent false positives caused by assay interference.

In Vitro Chemical Screening: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for initial high-throughput screening5.

Causality & Rationale: DPPH is a stable free radical that exhibits a deep purple color with a peak absorbance at 517 nm. When reduced by a phenolic compound (via electron or hydrogen donation), it converts to a pale yellow hydrazine. We utilize methanol as the solvent because DPPH is highly stable in organic solvents, and it ensures the complete dissolution of lipophilic phenolic compounds.

Diagram 2: High-throughput DPPH radical scavenging assay workflow.

Step-by-Step Methodology (96-Well Microplate Format):

-

Reagent Preparation: Dissolve 3.94 mg of DPPH powder in 100 mL of HPLC-grade methanol to yield a 0.1 mM stock. Critical Step: Store in an amber bottle at 4°C. DPPH is highly photosensitive; ambient light will cause baseline degradation.

-

Sample Preparation: Prepare serial dilutions of the target phenolic compound in methanol.

-

Control Establishment (Self-Validation):

-

Blank: Methanol only (to zero the spectrophotometer).

-

Negative Control: 20 µL methanol + 180 µL DPPH (establishes 0% inhibition / max absorbance).

-

Positive Control: Trolox or Ascorbic Acid serial dilutions (validates assay sensitivity and reagent viability).

-

-

Reaction: Add 20 µL of the sample/control to the microplate wells, followed by 180 µL of the DPPH working solution.

-

Incubation: Incubate the plate at room temperature in the dark for exactly 30 minutes. Reaction kinetics vary by compound; 30 minutes ensures steady-state for most phenolics.

-

Measurement & Analysis: Read absorbance at 517 nm. Calculate % inhibition: [(A_control - A_sample) / A_control] x 100. Plot against concentration to determine the IC50.

Cell-Based Anti-Inflammatory Assay: NF-κB Translocation via Western Blot

Chemical assays do not account for cellular permeability or intracellular metabolism. To validate biological relevance, we must move to cell-based models.

Causality & Rationale: We utilize RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS). To prove that a phenolic compound inhibits inflammation specifically via the NF-κB pathway, we must demonstrate the absence of NF-κB (p65 subunit) in the nucleus.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the phenolic compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 1 hour (the optimal window for peak NF-κB translocation).

-

Parallel Cytotoxicity Check (Self-Validation): Always run a parallel MTT assay. If the phenolic compound is cytotoxic, the apparent "anti-inflammatory" effect is merely a result of cell death. Only use sub-cytotoxic concentrations (cell viability > 90%).

-

Subcellular Fractionation: Lyse cells using a hypotonic buffer (containing NP-40) to burst the cell membrane while leaving the nuclear envelope intact. Centrifuge to separate the cytosolic fraction (supernatant) from the nuclear pellet. Lyse the nuclear pellet with a high-salt RIPA buffer.

-

Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for the p65 subunit of NF-κB.

-

Internal Loading Controls (Self-Validation): You must normalize the nuclear fraction against a nuclear housekeeping protein (e.g., Lamin B1) and the cytosolic fraction against a cytosolic protein (e.g., GAPDH or β-actin). If GAPDH appears in your nuclear blot, your fractionation failed, and the data is invalid.

Translational Perspectives

While the in vitro data for phenolic compounds is often stellar, their clinical translation is frequently bottlenecked by poor bioavailability, rapid phase II metabolism (glucuronidation and sulfation), and low aqueous solubility. Modern drug development is addressing this through nano-formulations (e.g., liposomal encapsulation or solid lipid nanoparticles) to protect the phenolic core and enhance targeted cellular uptake. Furthermore, emerging evidence suggests that phenolic compounds act as epigenetic modulators, regulating histone deacetylases (HDACs) to provide long-term suppression of inflammatory genes.

References

-

Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Phenolic compounds: Natural alternative in inflammation treatment. A Review Source: Taylor & Francis Online URL:[Link]

-

Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food Source: MDPI URL:[Link]

Sources

- 1. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

The Emergence of a Versatile Scaffold: A Technical Guide to 2-(2-hydroxy-2-phenylethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of 2-(2-hydroxy-2-phenylethoxy)phenol, a molecule of growing interest in the fields of medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented, its chemical architecture suggests a synthetic lineage rooted in classic organic reactions and a pharmacological potential derived from its constituent phenolic and phenylethoxy moieties. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by detailing its probable synthetic routes, physicochemical properties, and exploring its potential biological activities based on the well-established properties of related chemical structures.

Introduction: A Molecule of Synthetic Design

2-(2-hydroxy-2-phenylethoxy)phenol (Figure 1) is a diaryl ether with a distinct 1,2-diol side chain. Its structure, characterized by the IUPAC name 2-(2-hydroxy-2-phenylethoxy)phenol, suggests a molecule born from the strategic combination of a catechol-like phenol and a styrene oxide-derived fragment.[1] While a seminal "discovery" in the traditional sense is not apparent in the scientific literature, its existence and availability from chemical suppliers indicate its utility as a building block in synthetic chemistry.[2] The interest in this and similar molecules stems from the diverse biological activities associated with phenolic compounds and the structural motifs present in many pharmacologically active agents.

Figure 1: Chemical Structure of 2-(2-hydroxy-2-phenylethoxy)phenol

A 2D representation of the 2-(2-hydroxy-2-phenylethoxy)phenol molecule.

Proposed Synthesis and Chemical Properties

The synthesis of 2-(2-hydroxy-2-phenylethoxy)phenol can be logically approached through several established methodologies in organic chemistry. The most probable and industrially scalable approach is a variation of the Williamson ether synthesis.[3][4][5][6]

Synthetic Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and a primary alkyl halide or epoxide.[5][7] In the context of 2-(2-hydroxy-2-phenylethoxy)phenol, this would involve the reaction of a catechol-derived phenoxide with styrene oxide.

Experimental Protocol: Synthesis of 2-(2-hydroxy-2-phenylethoxy)phenol

-

Formation of the Phenoxide: Catechol (1,2-dihydroxybenzene) is treated with a strong base, such as sodium hydroxide or potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base selectively deprotonates one of the phenolic hydroxyl groups to form the more nucleophilic sodium or potassium salt.

-

Nucleophilic Attack: Styrene oxide is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction proceeds via an S(_N)2 mechanism, leading to the opening of the epoxide ring.[6]

-

Workup and Purification: The reaction is quenched with a weak acid to neutralize any remaining base and protonate the newly formed alkoxide. The product is then extracted using an organic solvent and purified using column chromatography to yield 2-(2-hydroxy-2-phenylethoxy)phenol.

Proposed Williamson ether synthesis pathway for 2-(2-hydroxy-2-phenylethoxy)phenol.

Physicochemical Properties

The physicochemical properties of 2-(2-hydroxy-2-phenylethoxy)phenol, as predicted and reported in chemical databases, are summarized in the table below.[1][2][8]

| Property | Value |

| Molecular Formula | C(_14)H(_14)O(_3) |

| Molecular Weight | 230.26 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

These properties suggest a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which are key determinants of its potential biological activity and pharmacokinetic profile.

Potential Pharmacological and Biological Activities

While specific studies on the biological effects of 2-(2-hydroxy-2-phenylethoxy)phenol are lacking, its structural components provide a strong basis for predicting its potential pharmacological activities. The molecule incorporates a phenolic moiety and a 2-phenylethoxy group, both of which are present in a wide range of biologically active compounds.[9][10]

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals and chelate metal ions.[11][12][13][14] The catechol-like structure in 2-(2-hydroxy-2-phenylethoxy)phenol is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to a radical, thereby neutralizing it and preventing oxidative damage to cells. This antioxidant activity is often linked to anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.[12]

The potential role of 2-(2-hydroxy-2-phenylethoxy)phenol in mitigating oxidative stress.

Antimicrobial and Other Potential Activities

Phenolic ethers and compounds containing the 2-phenylethoxy motif have been investigated for a range of other biological activities, including antimicrobial, antifungal, and even anesthetic properties.[15] For instance, eugenol, a well-known phenolic ether, possesses antiseptic and anesthetic properties.[15] The structural similarities suggest that 2-(2-hydroxy-2-phenylethoxy)phenol could be a valuable scaffold for the development of new therapeutic agents in these areas. Further research into phenylethanoid glycosides, which contain a related structural core, has revealed a broad spectrum of activities including neuroprotective, hepatoprotective, and immunomodulatory effects.[10][16][17]

Future Directions and Conclusion

2-(2-hydroxy-2-phenylethoxy)phenol represents a molecule with significant untapped potential. While its history is not well-defined, its logical synthesis and the established biological activities of its constituent parts make it a compelling candidate for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Detailed reporting of the synthesis of 2-(2-hydroxy-2-phenylethoxy)phenol, including spectroscopic and crystallographic data, is necessary to establish a solid foundation for further studies.

-

In Vitro and In Vivo Biological Screening: A comprehensive evaluation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 2-(2-hydroxy-2-phenylethoxy)phenol will help to identify the key structural features responsible for any observed biological activity and to optimize its therapeutic potential.

References

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis. Retrieved from [Link]

- Salehi, B., et al. (2019). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 24(23), 4297.

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

- Narender, T., et al. (2014). Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. European Journal of Medicinal Chemistry, 80, 135-144.

- Al-Snafi, A. E. (2020). Phenolics and flavonoids contents of medicinal plants, as natural ingredients for many therapeutic purposes- A review. IOSR Journal of Pharmacy, 10(7), 1-20.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- D'Amico, M., et al. (1969). Synthesis of 2-aryloxy- and 2-arylalkoxy-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 12(5), 785-788.

- Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 26(20), 6293.

-

Wikipedia. (n.d.). Eugenol. Retrieved from [Link]

- Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234). Bentham Science Publishers.

- Alipieva, K., et al. (2014). Naturally Occurring Phenylethanoid Glycosides: Potential Leads for New Therapeutics. Current Medicinal Chemistry, 21(23), 2593-2613.

- Singh, B., et al. (2017). Phenolic compounds: potential health benefits and toxicity. Western Sydney University.

- Google Patents. (n.d.). WO2008077560A1 - Process for the preparation of optically active 2-amino-1-phenylethanols.

- Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine.

- Fu, G., et al. (2018). A review on the structure and pharmacological activity of phenylethanoid glycosides. Journal of Ethnopharmacology, 219, 233-248.

-

PubChem. (n.d.). 2-(2-Hydroxy-2-phenylethoxy)phenol. Retrieved from [Link]

-

Vaia. (n.d.). Show how you would synthesize th.... Retrieved from [Link]

-

Slideshare. (n.d.). Pharmaceutical applications of phenol and their derivatives. Retrieved from [Link]

- Saso, L., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4584.

- Venditti, A. (2019). Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities. Plants, 8(11), 479.

-

PubChem. (n.d.). 2-(2-Hydroxyethoxy)phenol. Retrieved from [Link]

Sources

- 1. 2-(2-Hydroxy-2-phenylethoxy)phenol | C14H14O3 | CID 555174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 328104-89-8 | 2-(2-Hydroxy-2-phenylethoxy)phenol - Moldb [moldb.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. iosrphr.org [iosrphr.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 15. Eugenol - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(2-hydroxy-2-phenylethoxy)phenol – Properties, Synthesis, and Applications

Executive Summary

For researchers and drug development professionals, 2-(2-hydroxy-2-phenylethoxy)phenol (CAS: 328104-89-8) represents a highly versatile pharmaceutical intermediate[1],. Characterized by its dual-functional hydroxyl groups—one phenolic and one secondary benzylic—this compound serves as a critical building block in the synthesis of complex fine chemicals and active pharmaceutical ingredients (APIs)[2],[3].

This whitepaper provides an authoritative analysis of its molecular properties, details the regioselective mechanistic pathways required for its synthesis, and outlines a field-proven, self-validating experimental protocol for its preparation and purification.

Core Molecular Identity & Quantitative Data

Understanding the physicochemical properties of 2-(2-hydroxy-2-phenylethoxy)phenol is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The compound, also known by its IUPAC synonym 2-(2-Hydroxyphenoxy)-1-phenylethanol[4] or α-[(2-Hydroxyphenoxy)methyl]benzenemethanol, features a molecular weight of 230.26 g/mol and a formula of C14H14O3[1],[4].

The following table summarizes the critical quantitative data required for analytical calibration and formulation modeling:

| Property | Value |

| Chemical Name | 2-(2-hydroxy-2-phenylethoxy)phenol |

| CAS Registry Number | 328104-89-8[1],, |

| Molecular Formula | C14H14O3[1],[4] |

| Molecular Weight | 230.26 g/mol [1],[4] |

| Exact Mass / Monoisotopic Mass | 230.094294 Da[1],[4] |

| Appearance | White solid[2] |

| Melting Point | 70-73 °C[2] |

| Topological Polar Surface Area (TPSA) | 49.7 Ų[1],[4] |

| XLogP3 (Lipophilicity) | 2.2[1],[4] |

| Hydrogen Bond Donors / Acceptors | 2 / 3[1],[4] |

| Rotatable Bonds | 4[1],[4] |

| Heavy Atom Count | 17[1],[4] |

| Solubility | Soluble in ethanol and acetone[2] |

Mechanistic Regioselectivity & Structural Causality

The synthesis of 2-(2-hydroxy-2-phenylethoxy)phenol relies on the regioselective etherification of catechol (1,2-dihydroxybenzene) with styrene oxide.

The Causality of the SN2 Epoxide Ring-Opening

When catechol is deprotonated by a mild base, the resulting phenoxide anion acts as a nucleophile. The ring-opening of styrene oxide under basic conditions proceeds strictly via an SN2 mechanism .

-

Steric Control: The phenoxide nucleophile preferentially attacks the less sterically hindered terminal carbon (the β -carbon or -CH₂- group) of the epoxide ring.

-

Electronic Control: Attack at the benzylic carbon ( α -carbon) is disfavored under basic conditions because the SN2 transition state at the secondary benzylic position is sterically congested.

-

Result: The C-O bond breaks, transferring the oxygen to the benzylic position, which upon aqueous protonation yields the secondary alcohol. This guarantees the formation of the 2-hydroxy-2-phenylethyl ether linkage rather than the isomeric 2-hydroxy-1-phenylethyl derivative.

Preventing Di-Alkylation

Catechol possesses two adjacent hydroxyl groups. To prevent the formation of di-alkylated byproducts, the reaction is driven by a stoichiometric asymmetry —utilizing a significant molar excess of catechol (typically 3:1). The unreacted catechol is highly water-soluble and is easily partitioned into the aqueous phase during workup, leaving the lipophilic product in the organic phase.

Experimental Protocol: Synthesis & Purification Workflow

The following step-by-step methodology provides a self-validating system for synthesizing >99% pure 2-(2-hydroxy-2-phenylethoxy)phenol[2].

Figure 1: Step-by-step synthetic workflow and purification process for 2-(2-hydroxy-2-phenylethoxy)phenol.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Catechol (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq). Stir the suspension at 60 °C for 30 minutes.

-

Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it selectively deprotonates a single hydroxyl group of catechol without inducing oxidative degradation.

-

-

Epoxide Addition: Dilute Styrene Oxide (1.0 eq) in a small volume of DMF. Add this solution dropwise over 1 hour using an addition funnel.

-

Causality: Dropwise addition ensures the local concentration of the epoxide remains low, suppressing unwanted homopolymerization.

-

-

Reaction: Elevate the temperature to 80 °C and maintain for 8-10 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the non-polar styrene oxide spot disappears.

-

Quenching: Cool to room temperature. Quench with distilled water and carefully neutralize to pH 6 using 1M HCl.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers aggressively with brine (3x) to remove residual DMF and the excess water-soluble catechol.

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Subject the crude residue to flash column chromatography (silica gel, gradient elution from Hexane to 30% EtOAc/Hexane) to isolate the white solid product[2].

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the system must be analytically validated. The structural confirmation of 2-(2-hydroxy-2-phenylethoxy)phenol relies on identifying the orthogonal functional groups via Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR (CDCl₃):

-

The disappearance of the epoxide multiplets (2.7–3.8 ppm) confirms complete conversion.

-

The appearance of a distinct benzylic methine proton (-CH-OH) shifted downfield to ~4.9–5.1 ppm validates the SN2 regioselectivity.

-